Panobinostat

Description

Properties

IUPAC Name |

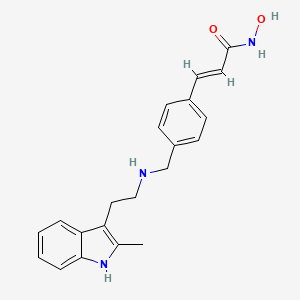

(E)-N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(25)24-26/h2-11,22-23,26H,12-14H2,1H3,(H,24,25)/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOHNWQLNRZRFC-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)/C=C/C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193506 | |

| Record name | Panobinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404950-80-7 | |

| Record name | Panobinostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404950-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Panobinostat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404950807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Panobinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06603 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Panobinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-N-hydroxy-3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]prop-2-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PANOBINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9647FM7Y3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Panobinostat: A Pan-HDAC Inhibitor In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panobinostat (formerly known as LBH589) is a potent, orally bioavailable pan-histone deacetylase (HDAC) inhibitor belonging to the hydroxamic acid class. By non-selectively inhibiting Class I, II, and IV HDAC enzymes, this compound induces hyperacetylation of both histone and non-histone proteins. This epigenetic modulation leads to the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis in malignant cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a review of key clinical findings.

Core Concepts and Mechanism of Action

This compound exerts its anti-neoplastic effects through the broad inhibition of histone deacetylases, enzymes that are often dysregulated in cancer. HDACs remove acetyl groups from lysine residues on histones and other proteins, leading to a more compact chromatin structure and transcriptional repression of certain genes, including tumor suppressors.

By inhibiting HDACs, this compound causes an accumulation of acetylated histones, resulting in a more relaxed chromatin state that allows for the transcription of previously silenced genes.[1][2][3] This leads to a variety of downstream effects, including:

-

Cell Cycle Arrest: this compound can induce cell cycle arrest at the G2/M checkpoint.[4][5]

-

Induction of Apoptosis: The compound activates both the intrinsic and extrinsic apoptotic pathways through the modulation of pro- and anti-apoptotic proteins such as the Bcl-2 family members (Bcl-2, Bcl-xL, Bim, BAX, BAK), and the activation of caspases.[4][6]

-

Inhibition of Angiogenesis: this compound has been shown to have anti-angiogenic properties.

-

Disruption of Protein Degradation: It interferes with the aggresome pathway, leading to the accumulation of polyubiquitinated proteins and endoplasmic reticulum stress, which can trigger apoptosis.[7]

The chemical structure of this compound is provided below:

IUPAC Name: (2E)-N-hydroxy-3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]acrylamide

Molecular Formula: C₂₁H₂₃N₃O₂

Molar Mass: 349.43 g/mol

Quantitative Data

In Vitro Efficacy: IC₅₀ Values

This compound demonstrates potent inhibitory activity against a wide range of HDAC enzymes and cancer cell lines at nanomolar concentrations.

| Target/Cell Line | IC₅₀ (nM) | Notes |

| HDAC Isoforms | ||

| Pan-HDAC (cell-free assay) | 5 | Broad-spectrum inhibition.[8] |

| Class I, II, IV HDACs | <13.2 | Except for HDAC4, HDAC7, and HDAC8 which are in the mid-nanomolar range.[7] |

| Cancer Cell Lines | ||

| Multiple Myeloma (MOLT-4) | 5 | [9] |

| Multiple Myeloma (Reh) | 20 | [9] |

| Cutaneous T-cell Lymphoma (HH) | 1.8 | |

| Breast Cancer (BT474) | 2.6 | |

| Colon Cancer (HCT116) | 7.1 | |

| Ovarian Cancer (SK-OV-3) | 34.4 | At 72 hours.[9] |

| Ovarian Cancer (OVISE) | 44.0 | At 72 hours.[9] |

| Granulosa Cell Tumor (KGN) | 34.7 | At 72 hours.[9] |

| Cervical Cancer (HeLa) | Dose- and time-dependent reduction in viability | [6] |

| Cervical Cancer (SiHa) | Dose- and time-dependent reduction in viability | [6] |

| Non-Small Cell Lung Cancer (H1299) | 5 | [8] |

| Non-Small Cell Lung Cancer (L55) | 11 | [8] |

| Non-Small Cell Lung Cancer (A549) | 30 | [8] |

Clinical Trial Data: PANORAMA 1

The Phase III PANORAMA 1 trial was a pivotal study that evaluated the efficacy and safety of this compound in combination with bortezomib and dexamethasone in patients with relapsed or relapsed and refractory multiple myeloma.

| Endpoint | This compound + Bortezomib + Dexamethasone (n=387) | Placebo + Bortezomib + Dexamethasone (n=381) | Hazard Ratio (95% CI) / p-value |

| Progression-Free Survival (PFS) | |||

| Median PFS | 11.99 months | 8.08 months | HR: 0.63 (0.52-0.76); p<0.0001 |

| Overall Survival (OS) - Final Analysis | |||

| Median OS | 40.3 months | 35.8 months | HR: 0.94 (0.78-1.14); p=0.54 |

| Response Rates | |||

| Overall Response Rate (ORR) | 61% | 55% | |

| Complete or Near-Complete Response | 27.6% | 15.7% | p=0.00006 |

| Duration of Response | |||

| Median Duration of Response | 13.14 months | 10.87 months | |

| Time to Response | |||

| Median Time to Response | 1.51 months | 2.00 months |

Note: The final overall survival analysis showed a modest, non-statistically significant improvement with the this compound regimen.[10]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cancer cell line viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.[9]

HDAC Activity Assay (Colorimetric)

This protocol provides a general method for measuring HDAC activity in cellular extracts.

Materials:

-

HeLa nuclear extract (or other cell lysate)

-

HDAC colorimetric substrate (e.g., Boc-Lys(Ac)-pNA)

-

HDAC assay buffer

-

Lysine developer

-

Trichostatin A (HDAC inhibitor control)

-

96-well plate

-

Microplate reader

Procedure:

-

Prepare the HDAC assay buffer according to the kit manufacturer's instructions.

-

In a 96-well plate, add the cell lysate or nuclear extract containing HDAC activity.

-

For inhibitor studies, pre-incubate the lysate with this compound or a control inhibitor (Trichostatin A) for a specified time.

-

Add the HDAC colorimetric substrate to each well.

-

Incubate the plate at 37°C for 30-60 minutes to allow for deacetylation.

-

Add the lysine developer to each well to stop the reaction and generate a chromophore.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The amount of color produced is inversely proportional to the HDAC activity. Calculate the HDAC activity based on a standard curve.

Western Blot for Histone Acetylation

This protocol outlines the steps to detect changes in histone acetylation following this compound treatment.

Materials:

-

Cells treated with this compound or vehicle control

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-Histone H3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated and control cells and quantify the protein concentration.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative levels of histone acetylation.[11][12]

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

Caption: this compound induces apoptosis through multiple signaling pathways.

Experimental Workflow for this compound Evaluation

Caption: A typical experimental workflow for evaluating this compound's effects.

Conclusion

This compound is a potent pan-HDAC inhibitor with well-documented anti-cancer activity, particularly in hematological malignancies. Its mechanism of action, centered on the epigenetic reprogramming of cancer cells, leads to cell cycle arrest and apoptosis. The quantitative data from in vitro and clinical studies provide a strong rationale for its therapeutic potential. The experimental protocols and workflows detailed in this guide offer a practical framework for researchers to further investigate the multifaceted effects of this compound and its potential applications in oncology.

References

- 1. What is the mechanism of this compound lactate? [synapse.patsnap.com]

- 2. This compound: a Histone Deacetylase Inhibitor - Personalized Medicine in Oncology [personalizedmedonc.com]

- 3. This compound: a Histone Deacetylase Inhibitor | Value-Based Cancer Care [valuebasedcancer.com]

- 4. This compound as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound induces apoptosis via production of reactive oxygen species and synergizes with topoisomerase inhibitors in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Profile of this compound and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Histone deacetylase inhibitor, this compound, exerts anti-proliferative effect with partial normalization from aberrant epigenetic states on granulosa cell tumor cell lines | PLOS One [journals.plos.org]

- 10. Updated results from the PANORAMA 1 trial: OS of patients with relapsed MM treated with this compound plus bortezomib and dexamethasone [multiplemyelomahub.com]

- 11. This compound Effectively Increases Histone Acetylation and Alters Chromatin Accessibility Landscape in Canine Embryonic Fibroblasts but Does Not Enhance Cellular Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 12. abcam.cn [abcam.cn]

The Effect of Panobinostat on Histone Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic modifications are critical regulators of gene expression and chromatin architecture, with dysregulation being a hallmark of many cancers.[1] Histone acetylation is a key epigenetic mark, dynamically balanced by histone acetyltransferases (HATs) and histone deacetylases (HDACs).[2] HDACs remove acetyl groups from lysine residues on histones, leading to a condensed chromatin state (heterochromatin) and transcriptional repression.[1] In many malignancies, HDACs are overexpressed or aberrantly recruited, silencing tumor suppressor genes and promoting cell survival.[1][2]

Panobinostat (formerly LBH589) is a potent, orally bioavailable pan-HDAC inhibitor that belongs to the hydroxamic acid class of compounds.[3][4] It broadly targets Class I, II, and IV HDAC enzymes at nanomolar concentrations.[1][5] By inhibiting HDACs, this compound causes hyperacetylation of histone and non-histone proteins, leading to chromatin relaxation, reactivation of silenced genes, and ultimately, anti-tumor effects such as cell cycle arrest, differentiation, and apoptosis.[1] This document provides an in-depth technical overview of this compound's core mechanism of action, its quantitative effects on histone acetylation, the downstream cellular consequences, and detailed protocols for its study.

Core Mechanism: Inhibition of Histone Deacetylation

The primary mechanism of this compound is the direct inhibition of HDAC enzymes. This shifts the equilibrium of chromatin modification towards an acetylated state, characterized by a more open and transcriptionally active chromatin structure. This "unlocking" of the chromatin allows for the expression of previously silenced genes, including those involved in tumor suppression.[1] this compound is known to induce the acetylation of histone H3 and H4.[6]

References

- 1. Profile of this compound and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitors vorinostat and this compound induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Panobinostat: A Technical Guide to its Role in Gene Transcription Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panobinostat (formerly LBH589) is a potent pan-deacetylase inhibitor that has demonstrated significant anti-neoplastic activity across a range of hematological malignancies and solid tumors.[1] As a non-selective histone deacetylase (HDAC) inhibitor, its primary mechanism of action involves the epigenetic modulation of gene expression through the hyperacetylation of histone and non-histone proteins.[2][3] This alteration of chromatin structure leads to the transcriptional activation of tumor suppressor genes and the repression of oncogenes, ultimately inducing cell cycle arrest, apoptosis, and inhibiting tumor growth.[4][5] This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on key cellular signaling pathways, and detailed protocols for essential experimental validation.

Introduction to this compound and Gene Regulation

Epigenetic modifications, such as histone acetylation, play a crucial role in regulating gene expression. Histone acetyltransferases (HATs) and histone deacetylases (HDACs) are enzymes that control the acetylation status of lysine residues on histone tails. Acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure that is accessible to transcription factors, thereby promoting gene expression.[4][6] In many cancers, HDACs are overexpressed, leading to the deacetylation of histones, chromatin condensation, and the silencing of critical tumor suppressor genes.[4]

This compound is a hydroxamic acid-based compound that potently inhibits the activity of class I, II, and IV HDACs at nanomolar concentrations.[3][6] By blocking HDAC activity, this compound restores histone acetylation, leading to a more open chromatin state and the re-expression of silenced genes.[4] This modulation of the epigenome is central to its anti-cancer effects.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data regarding its inhibitory activity against HDAC isoforms, its cytotoxic effects in various cancer cell lines, and clinical trial outcomes in multiple myeloma.

Table 1: this compound Inhibitory Concentration (IC50) against HDAC Isoforms

| HDAC Class | HDAC Isoform | IC50 (nM) |

| Class I | HDAC1 | 3-13.2 |

| HDAC2 | 3-13.2 | |

| HDAC3 | 3-13.2 | |

| HDAC8 | 248 | |

| Class IIa | HDAC4 | mid-nanomolar |

| HDAC5 | 61 | |

| HDAC7 | mid-nanomolar | |

| HDAC9 | 61 | |

| Class IIb | HDAC6 | 61 |

| HDAC10 | 61 | |

| Class IV | HDAC11 | <13.2 |

| Data compiled from multiple sources.[1][7] |

Table 2: this compound Cytotoxicity (IC50) in Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (nM) |

| Cutaneous T-cell Lymphoma | HH | 1.8 |

| Breast Cancer | BT474 | 2.6 |

| Colorectal Cancer | HCT116 | 7.1 |

| Small Cell Lung Cancer | Various | <10 |

| Ovarian Cancer | SK-OV-3 | 34.4 |

| OVISE | 44.0 | |

| RMG-I | 58.5 | |

| Granulosa Cell Tumor | KGN | 34.7 |

| COV434 | 53.5 | |

| Data compiled from multiple sources.[1][8] |

Table 3: this compound Clinical Trial Outcomes in Relapsed/Refractory Multiple Myeloma (PANORAMA-1 Trial)

| Outcome | This compound + Bortezomib + Dexamethasone | Placebo + Bortezomib + Dexamethasone |

| Median Progression-Free Survival (PFS) | 10.6 - 12.0 months | 5.8 - 8.1 months |

| Overall Response Rate (ORR) | 55% - 61% | 41% - 55% |

| Tumor Shrinkage Rate | 59% | 41% |

| Data from the PANORAMA-1 phase III clinical trial.[2][3][9] |

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating multiple intracellular signaling pathways that govern cell survival, proliferation, and death.

Regulation of Gene Transcription

The core mechanism of this compound involves the alteration of chromatin structure to regulate gene expression. By inhibiting HDACs, this compound increases histone acetylation, leading to a more open and transcriptionally active chromatin state. This allows for the expression of previously silenced tumor suppressor genes, such as the cyclin-dependent kinase inhibitors p21 and p27.[10]

References

- 1. Profile of this compound and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. PANORAMA-1 study to assess efficacy of this compound in combination with dexamethasone and bortezomib [multiplemyelomahub.com]

- 4. Phase II trial of single‐agent this compound consolidation improves responses after sub‐optimal transplant outcomes in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone deacetylase inhibitor, this compound, exerts anti-proliferative effect with partial normalization from aberrant epigenetic states on granulosa cell tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. Discovery of Histone Deacetylase Inhibitor Using Molecular Modeling and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.mdedge.com [cdn.mdedge.com]

- 10. aacrjournals.org [aacrjournals.org]

Panobinostat-Induced Apoptosis: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular mechanisms underlying Panobinostat-induced apoptosis in cancer cells. This compound, a potent pan-histone deacetylase (HDAC) inhibitor, triggers programmed cell death through a multifaceted approach, engaging several key signaling pathways. This document summarizes the core apoptotic pathways, presents quantitative data from various studies in a structured format, details relevant experimental protocols, and provides visual representations of the signaling cascades.

Core Apoptotic Pathways Activated by this compound

This compound induces apoptosis through the convergence of multiple cellular stress and death signaling pathways. The primary mechanisms include the intrinsic (mitochondrial) pathway, the extrinsic (death receptor) pathway, the endoplasmic reticulum (ER) stress pathway, and the generation of reactive oxygen species (ROS).

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for this compound-induced apoptosis.[1] This pathway is initiated by intracellular stress signals that converge on the mitochondria. This compound modulates the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[2][3] It downregulates anti-apoptotic members like Bcl-2, Bcl-xL, and Mcl-1, while upregulating pro-apoptotic members such as Bax, Bak, and Bim.[2][4] This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.[5] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase for this pathway.[6] Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3 and -7, leading to the cleavage of cellular substrates like poly (ADP-ribose) polymerase (PARP) and ultimately, cell death.[1][3]

Extrinsic (Death Receptor) Pathway

This compound can also sensitize cancer cells to apoptosis via the extrinsic pathway by upregulating the expression of death receptors such as FAS and DR5 on the cell surface.[2] The binding of their respective ligands (e.g., FasL, TRAIL) triggers receptor trimerization and the recruitment of adaptor proteins like FADD. This leads to the activation of the initiator caspase-8.[7] Activated caspase-8 can then directly cleave and activate executioner caspases-3 and -7.[7] Furthermore, caspase-8 can cleave Bid to tBid, which then translocates to the mitochondria to amplify the apoptotic signal through the intrinsic pathway.[8]

Endoplasmic Reticulum (ER) Stress Pathway

This compound is a potent inducer of ER stress, a condition triggered by the accumulation of unfolded or misfolded proteins in the ER lumen.[9][10] This leads to the activation of the unfolded protein response (UPR).[11] Key UPR sensors, such as PERK, IRE1α, and ATF6, are activated.[10] This signaling cascade results in the upregulation of the pro-apoptotic transcription factor CHOP.[11][12] CHOP, in turn, can promote apoptosis by downregulating Bcl-2 and upregulating pro-apoptotic proteins.[11] ER stress also leads to the activation of caspase-12 (in rodents) or caspase-4 (in humans), which can then activate downstream executioner caspases.[10][11]

Reactive Oxygen Species (ROS) Generation

This compound treatment has been shown to induce the production of reactive oxygen species (ROS) in cancer cells.[2][6] Elevated ROS levels can cause oxidative damage to cellular components, including mitochondria, leading to the disruption of the mitochondrial membrane potential and the initiation of the intrinsic apoptotic pathway.[6] ROS can also activate various signaling cascades, including the MAPK pathway, which can have both pro- and anti-apoptotic roles depending on the cellular context.[13][14]

Quantitative Data on this compound-Induced Apoptosis

The following tables summarize quantitative data from various studies investigating the apoptotic effects of this compound in different cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Duration (h) |

| SW-982 | Synovial Sarcoma | 100 | 48 |

| SW-1353 | Chondrosarcoma | 20 | 48 |

| JJN3 | Multiple Myeloma | 13 | 48 |

| KMM1 | Multiple Myeloma | 25 | 48 |

| K562 | Chronic Myeloid Leukemia | 61.31 | 48 |

Table 2: Induction of Apoptosis by this compound

| Cell Line | Cancer Type | This compound Conc. (nM) | Duration (h) | % Apoptotic Cells (Annexin V+) |

| HDLM-2 | Hodgkin Lymphoma | 50 | 48 | 32 |

| L-428 | Hodgkin Lymphoma | 50 | 48 | 30 |

| KM-H2 | Hodgkin Lymphoma | 50 | 48 | 35 |

| HN22 | Oral Squamous Cell Carcinoma | 20 | 48 | ~45% (DAPI staining) |

| HSC4 | Oral Squamous Cell Carcinoma | 20 | 48 | ~40% (DAPI staining) |

Table 3: Effect of this compound on Caspase Activity

| Cell Line | Cancer Type | This compound Conc. (µM) | Duration (h) | Fold Increase in Caspase-3/7 Activity |

| SW-982 | Synovial Sarcoma | 0.05 - 0.5 | 24-48 | Up to 1.23-fold |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess this compound-induced apoptosis.

Assessment of Cell Viability (MTS Assay)

-

Principle: The MTS assay is a colorimetric method to determine the number of viable cells. The MTS tetrazolium compound is bioreduced by metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product as measured by the absorbance at 490 nm is directly proportional to the number of living cells in culture.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

-

Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.

-

Measure the absorbance at 490 nm using a 96-well plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Protocol:

-

Treat cells with this compound as required.

-

Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Western Blot Analysis for Apoptosis-Related Proteins

-

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target proteins (e.g., cleaved caspase-3, PARP, Bcl-2 family members).

-

Protocol:

-

After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Caspase Activity Assay (Caspase-Glo® 3/7 Assay)

-

Principle: This is a luminogenic assay that measures caspase-3 and -7 activities. The assay provides a proluminogenic caspase-3/7 substrate, which is cleaved by active caspase-3/7. This cleavage releases a substrate for luciferase, and the resulting luminescent signal is proportional to the amount of caspase activity present.

-

Protocol:

-

Seed cells in a 96-well plate and treat with this compound.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 30 minutes to 3 hours.

-

Measure the luminescence of each sample with a plate-reading luminometer.

-

References

- 1. dppiv.com [dppiv.com]

- 2. This compound as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. hdac1.com [hdac1.com]

- 6. This compound induces apoptosis via production of reactive oxygen species and synergizes with topoisomerase inhibitors in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sodium butyrate and this compound induce apoptosis of chronic myeloid leukemia cells via multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Profile of this compound and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Endoplasmic Reticulum Stress Plays a Pivotal Role in Cell Death Mediated by the Pan-Deacetylase Inhibitor this compound in Human Hepatocellular Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Pan-Deacetylase Inhibitor this compound Inhibits Growth of Hepatocellular Carcinoma Models by Alternative Pathways of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Understanding MAPK Signaling Pathways in Apoptosis | MDPI [mdpi.com]

- 14. Understanding MAPK Signaling Pathways in Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Panobinostat's Orchestration of Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panobinostat (LBH589) is a potent pan-deacetylase inhibitor that has demonstrated significant anti-neoplastic activity in a range of hematological and solid tumors. A key mechanism underpinning its therapeutic efficacy is the induction of cell cycle arrest, a critical process that halts the proliferation of cancer cells. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound mediates cell cycle arrest, with a focus on the intricate signaling pathways involved. We present a synthesis of quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the core signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.

Introduction: this compound as a Cell Cycle Modulator

This compound is a hydroxamic acid-based pan-deacetylase inhibitor that targets a broad spectrum of histone deacetylases (HDACs) at nanomolar concentrations.[1][2] By inhibiting HDACs, this compound leads to the hyperacetylation of histone and non-histone proteins, resulting in chromatin relaxation and altered gene expression.[2] This epigenetic modulation triggers a cascade of cellular events, including the induction of apoptosis and, critically, the arrest of the cell cycle, thereby preventing the replication of malignant cells.[1][2] The specific phase of cell cycle arrest, either G1/S or G2/M, appears to be cell-type dependent.[3][4]

Core Mechanism: Induction of G1 and G2/M Cell Cycle Arrest

This compound primarily induces cell cycle arrest through two main checkpoints: the G1/S transition and the G2/M transition.[5] The underlying mechanism involves the modulation of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDKs), cyclins, and CDK inhibitors.[5][6]

G1/S Phase Arrest

In many cancer cell types, including sarcoma and anaplastic thyroid cancer, this compound treatment leads to an arrest in the G1 phase of the cell cycle.[1] This is predominantly achieved through the upregulation of the CDK inhibitor p21WAF1/CIP1.[3][5] p21 can be induced in both a p53-dependent and p53-independent manner by HDAC inhibitors.[6] The increased expression of p21 leads to the inhibition of CDK2 and CDK4/6 complexes, which are essential for the G1 to S phase transition. This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), thereby keeping the E2F transcription factor sequestered and preventing the transcription of genes required for S phase entry. Furthermore, this compound has been shown to decrease the expression of cyclin D1, a key partner for CDK4/6, further reinforcing the G1 block.

G2/M Phase Arrest

In other cellular contexts, such as head and neck squamous cell carcinoma and certain cervical cancer and Hodgkin lymphoma cell lines, this compound induces a robust G2/M phase arrest.[1][4][7] This arrest is often associated with the increased expression of p21WAF1/CIP1, which can also inhibit CDK1 (also known as Cdc2), the master regulator of the G2/M transition.[5][7] this compound treatment has been shown to downregulate the expression of key mitotic proteins, including Cyclin B1 and Polo-like kinase 1 (PLK1).[5][7] The suppression of these proteins prevents the formation of the active Cyclin B1/CDK1 complex, which is necessary for entry into mitosis.[7] Additionally, this compound can influence the activity of Aurora kinases, which are crucial for mitotic progression.[5]

Quantitative Data on this compound-Induced Cell Cycle Arrest

The efficacy of this compound in inducing cell cycle arrest is often quantified by determining its half-maximal inhibitory concentration (IC50) for cell viability and by measuring the percentage of cells in each phase of the cell cycle after treatment.

| Cell Line | Cancer Type | IC50 (nM) | Cell Cycle Arrest Phase | Reference |

| SW-982 | Synovial Sarcoma | 100 | G1/S | [6] |

| SW-1353 | Chondrosarcoma | 20 | G1/S | [6] |

| HeLa | Cervical Cancer | Not Specified | G0/G1 | [3] |

| SiHa | Cervical Cancer | Not Specified | G2/M | [3] |

| HDLM-2 | Hodgkin Lymphoma | 20 | G2/M | [4] |

| SCLC cell lines (median) | Small Cell Lung Cancer | <10 | Not Specified | [1] |

| HCT116 | Colorectal Cancer | 5.1-17.5 | Not Specified | [8] |

Table 1: IC50 values of this compound and observed cell cycle arrest in various cancer cell lines.

| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |

| SW-982 | Control | 55.4 ± 3.1 | 28.9 ± 2.5 | 15.7 ± 1.8 | |

| SW-982 | This compound (IC50) | 72.1 ± 4.2 | 15.3 ± 2.9 | 12.6 ± 2.1 | |

| SW-1353 | Control | 60.2 ± 3.5 | 25.1 ± 2.8 | 14.7 ± 1.9 | |

| SW-1353 | This compound (IC50) | 65.8 ± 3.9 | 20.4 ± 3.1 | 13.8 ± 2.4 | |

| SKOV-3 | Control | - | - | - | [9] |

| SKOV-3 | This compound (100 nM) | Decreased | Decreased | Increased | [9] |

Table 2: Effect of this compound on cell cycle distribution in sarcoma and ovarian cancer cell lines.

Signaling Pathways

The induction of cell cycle arrest by this compound is a complex process involving multiple interconnected signaling pathways.

This compound-Induced G1/S Arrest Signaling Pathway

Caption: this compound induces G1/S arrest by upregulating p21 and downregulating cyclin D1.

This compound-Induced G2/M Arrest Signaling Pathway

Caption: this compound induces G2/M arrest via p21 and downregulation of PLK1 and Cyclin B1.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol outlines the procedure for analyzing the cell cycle distribution of a cell population treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with the desired concentrations of this compound or vehicle control for the specified duration.

-

Cell Harvesting:

-

For adherent cells, aspirate the media, wash with PBS, and detach cells using trypsin-EDTA. Neutralize trypsin with complete media.

-

For suspension cells, collect the cells directly.

-

-

Cell Fixation:

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

-

Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes.

-

Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS.

-

Centrifuge again and discard the supernatant.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to gate the cell population and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Western Blotting for Cell Cycle Regulatory Proteins

This protocol describes the detection of key cell cycle regulatory proteins (e.g., p21, Cyclin D1, CDK4, CDK2) in this compound-treated cells by Western blotting.

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for p21, Cyclin D1, etc.)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction:

-

Treat cells with this compound as described above.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Incubate the membrane with ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Aurora Kinase Activity Assay

This protocol provides a general framework for measuring the activity of Aurora kinases in vitro following treatment with this compound.

Materials:

-

Active Aurora kinase (A or B)

-

Kinase assay buffer

-

Substrate (e.g., Myelin Basic Protein for Aurora B, Kemptide for Aurora A)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Luminometer

Procedure:

-

Reaction Setup:

-

Prepare a master mix containing kinase assay buffer, substrate, and ATP.

-

In a 96-well plate, add the test inhibitor (this compound at various concentrations) or a vehicle control.

-

Add the master mix to each well.

-

-

Kinase Reaction:

-

Initiate the reaction by adding the diluted Aurora kinase to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then measured via a luciferase reaction.

-

-

Data Analysis:

-

Measure the luminescence using a luminometer.

-

The luminescence signal is proportional to the amount of ADP generated and thus to the kinase activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Conclusion

This compound effectively induces cell cycle arrest in a variety of cancer cell types through the modulation of key regulatory proteins and signaling pathways. Its ability to trigger both G1/S and G2/M phase arrest underscores its pleiotropic anti-cancer effects. The detailed mechanisms and protocols presented in this guide provide a valuable resource for researchers investigating the therapeutic potential of this compound and for the development of novel anti-cancer strategies targeting the cell cycle. Further research into the cell-type specific responses to this compound will be crucial for optimizing its clinical application and for identifying predictive biomarkers of response.

References

- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Histone deacetylase inhibitors vorinostat and this compound induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The HDAC inhibitor this compound (LBH589) inhibits mesothelioma and lung cancer cells in vitro and in vivo with particular efficacy for small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 9. m.youtube.com [m.youtube.com]

Panobinostat's Role in Latent HIV-1 Reactivation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Panobinostat, a potent pan-histone deacetylase (HDAC) inhibitor, and its application as a latency-reversing agent (LRA) in the context of HIV-1. We will delve into its mechanism of action, relevant signaling pathways, experimental protocols for its evaluation, and a summary of key quantitative data from preclinical and clinical studies.

Introduction: The Challenge of HIV-1 Latency

Despite the success of combination antiretroviral therapy (cART) in suppressing HIV-1 replication to undetectable levels, a cure remains elusive due to the persistence of a latent viral reservoir. This reservoir primarily consists of long-lived, resting memory CD4+ T cells harboring integrated, replication-competent provirus that is transcriptionally silent. These latently infected cells are invisible to the immune system and unaffected by cART. A leading strategy to eradicate this reservoir is the "shock and kill" approach, which aims to reactivate viral gene expression in these cells (the "shock"), making them susceptible to immune-mediated clearance or viral cytopathic effects (the "kill").

This compound has emerged as a promising LRA in this paradigm. By targeting the epigenetic mechanisms that maintain HIV-1 latency, it offers a potential pathway to purge the viral reservoir.

Mechanism of Action and Signaling Pathways

This compound is a potent, broad-spectrum HDAC inhibitor that targets class I, II, and IV HDACs.[1] In the context of HIV-1 latency, its primary mechanism of action is the induction of histone acetylation at the viral promoter, the 5' Long Terminal Repeat (LTR).

Histone deacetylases (HDACs) play a crucial role in maintaining a condensed chromatin structure (heterochromatin) around the integrated HIV-1 provirus. This is achieved by removing acetyl groups from histone proteins, leading to a tightly packed chromatin state that restricts the access of transcription factors to the HIV-1 LTR, thereby repressing viral gene expression.[1][2]

This compound inhibits the activity of these HDACs, leading to an accumulation of acetylated histones. This results in a more open chromatin configuration (euchromatin), facilitating the binding of transcription factors such as NF-κB and the recruitment of RNA polymerase II to the LTR, ultimately leading to the reactivation of viral transcription.[1]

Beyond its direct effect on histone acetylation, this compound has also been shown to upregulate the Positive Transcription Elongation Factor b (P-TEFb) through increased phosphorylation of the T-loop of its CDK9 subunit.[3] P-TEFb is essential for processive elongation of HIV-1 transcripts, and its activation by this compound provides an additional mechanism for enhancing viral gene expression.[3]

Quantitative Data from In Vitro and In Vivo Studies

Numerous studies have quantified the efficacy of this compound in reactivating latent HIV-1. The following tables summarize key findings from both preclinical and clinical investigations.

Table 1: In Vitro Efficacy of this compound in Latently Infected Cell Lines

| Cell Line | This compound Concentration | Fold Increase in p24 Antigen | Citation(s) |

| ACH2 | 15.6 nM | 27.7 | [4] |

| ACH2 | 31.1 nM | 51.8 | [4] |

| U1 | 15.6 nM | 12.8 | [4] |

| U1 | 31.1 nM | 19.9 | [4] |

Table 2: Efficacy of this compound in Primary CD4+ T Cells

| Study Type | Cell Source | This compound Concentration | Outcome Measure | Result | Citation(s) |

| In Vitro | Latently infected primary CD4+ T cells | 7.5 nM | HIV-1 Expression | Significant increase vs. control | [4][5] |

| In Vitro | Latently infected primary CD4+ T cells | 15 nM | HIV-1 Expression | Significant increase vs. control | [4][5] |

| Ex Vivo | Resting CD4+ T cells from ART-suppressed patients | 20 nM | Cell-associated HIV RNA | 3.6 to 6.2-fold increase | [6] |

Table 3: Summary of a Phase 1/2 Clinical Trial of this compound (NCT01680094)

| Parameter | Measurement | Result | Citation(s) |

| Primary Outcome | |||

| Cell-associated unspliced HIV RNA | Median maximum increase | 3.5-fold (range 2.1-14.4) | [7] |

| Secondary Outcomes | |||

| Plasma Viremia | Odds Ratio vs. Baseline | 10.5 (95% CI 2.2-50.3) | [7] |

| Total HIV DNA | Change from baseline | Transient decrease, no cohort-wide reduction | [7] |

| Integrated HIV DNA | Change from baseline | No significant reduction | [7] |

| Infectious Units per Million (IUPM) | Change from baseline | No significant reduction | [7] |

| Time to Viral Rebound (Analytical Treatment Interruption) | Median (n=9) | 17 days (range 14-56) | [7] |

Experimental Protocols

This section provides an overview of the key methodologies used to evaluate the efficacy of this compound as a latency-reversing agent.

In Vitro Latency Reactivation Assay

This assay assesses the ability of this compound to induce HIV-1 production from latently infected cell lines or primary cells.

Protocol Outline:

-

Cell Culture: Latently infected cell lines (e.g., ACH2, U1) or primary CD4+ T cells isolated from healthy donors and infected in vitro to establish latency are cultured under standard conditions.[4][5]

-

Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for a specified duration (typically 24 to 72 hours) to allow for viral reactivation and protein production.

-

Supernatant Collection: At the end of the incubation period, the cell culture supernatant is harvested.

-

p24 ELISA: The concentration of the HIV-1 p24 capsid protein in the supernatant is quantified using a commercial or in-house enzyme-linked immunosorbent assay (ELISA).[8][9]

-

Data Analysis: The amount of p24 produced in this compound-treated cells is compared to that in control-treated cells to determine the fold-induction of viral production.

Measurement of Cell-Associated HIV-1 RNA

This assay quantifies the level of viral transcription within cells following treatment with a latency-reversing agent.

Protocol Outline:

-

Cell Isolation: Resting CD4+ T cells are isolated from peripheral blood mononuclear cells (PBMCs) of ART-suppressed HIV-infected individuals.[7][10]

-

Treatment: Isolated cells are treated with this compound or a vehicle control.

-

Incubation: Cells are incubated for a predetermined time to allow for the induction of HIV-1 transcription.

-

RNA Extraction: Total cellular RNA is extracted using a commercial kit.

-

RT-qPCR: The extracted RNA is reverse transcribed into cDNA, which is then used as a template for quantitative PCR (qPCR) with primers and probes specific for a conserved region of the HIV-1 genome (e.g., gag or pol).[7][11]

-

Normalization and Analysis: The levels of HIV-1 RNA are normalized to the expression of a housekeeping gene to control for variations in RNA input. The fold-change in cell-associated HIV-1 RNA in this compound-treated cells relative to control-treated cells is then calculated.

Quantitative Viral Outgrowth Assay (QVOA)

The QVOA is the gold-standard assay for measuring the frequency of latently infected cells that can produce replication-competent virus.

Protocol Outline:

-

Cell Isolation and Dilution: Resting CD4+ T cells are isolated and plated in serial dilutions.[3][4][12]

-

Stimulation: The cells are maximally stimulated with a mitogen, such as phytohemagglutinin (PHA), and interleukin-2 (IL-2) to reverse latency.[4][12]

-

Co-culture: The stimulated cells are co-cultured with feeder cells that are susceptible to HIV-1 infection (e.g., irradiated PBMCs from an HIV-negative donor or a cell line like MOLT-4/CCR5) to allow for viral propagation.[3][4]

-

Long-term Culture: The co-cultures are maintained for 14-21 days, with fresh feeder cells added periodically.[4][12]

-

Viral Detection: The culture supernatants are regularly assayed for the presence of HIV-1 p24 antigen by ELISA.

-

IUPM Calculation: The frequency of latently infected cells, expressed as Infectious Units Per Million (IUPM), is calculated using maximum likelihood methods based on the proportion of positive wells at each cell dilution.[4]

Flow Cytometry for T-Cell Activation Markers

This technique is used to assess the effect of this compound on the activation state of T cells.

Protocol Outline:

-

Cell Treatment: PBMCs or isolated CD4+ T cells are treated with this compound or a control.

-

Surface Staining: Cells are stained with fluorescently labeled antibodies against surface activation markers such as CD69, CD25, and HLA-DR.[13][14][15][16]

-

Fixation and Permeabilization (Optional): If intracellular markers are to be assessed, cells are fixed and permeabilized.

-

Intracellular Staining (Optional): Cells are stained with antibodies against intracellular proteins.

-

Flow Cytometric Analysis: The percentage of cells expressing each activation marker is quantified using a flow cytometer.

Conclusion and Future Directions

This compound has been shown to be a potent reactivator of latent HIV-1 both in vitro and in vivo.[4][5][7] It effectively induces viral transcription from latently infected cells by inhibiting HDACs and promoting a chromatin environment conducive to gene expression.[1][2] However, clinical trials have indicated that this compound monotherapy is insufficient to significantly reduce the size of the latent reservoir.[7]

This highlights the need for combination therapies. Future research will likely focus on combining this compound with other LRAs that act on different latency-maintaining pathways, such as PKC agonists or BET inhibitors, to achieve synergistic reactivation.[13] Furthermore, combining LRAs with immune-based therapies, such as therapeutic vaccines or broadly neutralizing antibodies, will be crucial to effectively clear the reactivated cells and achieve a functional cure for HIV-1. The experimental protocols outlined in this guide will be essential tools for the preclinical and clinical evaluation of these novel combination strategies.

References

- 1. Ex Vivo Bioactivity and HIV-1 Latency Reversal by Ingenol Dibenzoate and this compound in Resting CD4(+) T Cells from Aviremic Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Rapid Quantification of the Latent Reservoir for HIV-1 Using a Viral Outgrowth Assay | PLOS Pathogens [journals.plos.org]

- 4. Quantitative viral outgrowth assay (QVOA) and infectious units per million (IUPM) [bio-protocol.org]

- 5. Comparison of HDAC inhibitors in clinical development: Effect on HIV production in latently infected cells and T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo analysis of the effect of this compound on cell-associated HIV RNA and DNA levels and latent HIV infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]

- 9. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. hiv.guidelines.org.au [hiv.guidelines.org.au]

- 12. Comparison of methods to quantify inducible HIV-1 outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimized flow cytometric protocol for the detection of functional subsets of low frequency antigen-specific CD4+ and CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sartorius.com [sartorius.com]

- 16. T cell activation assay [protocols.io]

Preclinical Efficacy of Panobinostat in Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panobinostat (LBH589) is a potent pan-deacetylase inhibitor (pan-DACi) that has demonstrated significant antitumor activity in a wide range of preclinical models of solid tumors. By inhibiting histone deacetylases (HDACs), this compound alters chromatin structure and gene expression, leading to cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis. This technical guide provides an in-depth overview of the preclinical studies of this compound in solid tumors, focusing on quantitative data, detailed experimental protocols, and the molecular signaling pathways involved.

Mechanism of Action

This compound inhibits Class I, II, and IV HDACs, leading to the hyperacetylation of histone and non-histone proteins.[1][2] This epigenetic modulation results in the re-expression of silenced tumor suppressor genes, ultimately leading to various anticancer effects.[1] The primary mechanisms through which this compound exerts its antitumor activity in solid tumors include:

-

Induction of Apoptosis: this compound activates both the intrinsic and extrinsic apoptotic pathways and can also induce apoptosis through endoplasmic reticulum (ER) stress.[1][2][3]

-

Cell Cycle Arrest: The compound has been shown to cause cell cycle arrest, often at the G1/S or G2/M phase, by upregulating cell cycle inhibitors like p21.[2][4]

-

Inhibition of Angiogenesis: this compound can suppress the formation of new blood vessels, which is crucial for tumor growth and metastasis.

-

Modulation of Signaling Pathways: It affects multiple signaling pathways critical for cancer cell survival and proliferation, including the Akt/FOXM1 and JAK/STAT pathways.[5][6]

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of this compound across various solid tumor types.

Table 1: In Vitro Cytotoxicity of this compound in Solid Tumor Cell Lines

| Tumor Type | Cell Line(s) | IC50 / LD90 | Reference(s) |

| Colorectal Cancer | Various CRC cell lines | IC50: 5.5–25.9 μmol/L | [1] |

| Small Cell Lung Cancer | Various SCLC cell lines | IC50: <10 nmol/L | [1] |

| Non-Small Cell Lung Cancer | H1299, L55, A549 | IC50: 5 nM, 11 nM, 30 nM | [7] |

| Mesothelioma | OK-6, Ok-5 | IC50: 5 nM, 7 nM | [7] |

| Sarcoma | SW-982 (Synovial), SW-1353 (Chondrosarcoma) | IC50: 0.1 μM, 0.02 μM | [4] |

| Ovarian Cancer | SKOV-3 | IC50: 15 nM | [8] |

| Hepatoblastoma | Patient-derived spheroids | IC50: 0.013–0.059 μM | [9] |

| Breast & Pancreatic Cancer | General | LD90: 306–541 nM | [1] |

Table 2: In Vivo Efficacy of this compound in Solid Tumor Xenograft Models

| Tumor Type | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference(s) |

| Hepatocellular Carcinoma | Nude mice with HepG2 xenografts | 10 mg/kg daily, i.p. | Significant growth delay | [10] |

| Hepatocellular Carcinoma (Combination with Sorafenib) | HCC xenograft model | Not specified | 58.3% delay in tumor growth (combination) vs. 42.9% (this compound alone) | [11] |

| Lung Cancer & Mesothelioma | Animal models | 20 mg/kg daily, i.p., 5 days/week | Average 70% decrease in tumor growth | [7] |

| Gastrointestinal Stromal Tumors (GIST) | Nude mice with GIST xenografts | 10 mg/kg daily, i.p. for 12 days | 25% tumor reduction (this compound alone), 73% reduction (in combination with Imatinib) | [8] |

| Diffuse Intrinsic Pontine Glioma (DIPG) | Genetically engineered and orthotopic xenograft models | 10 or 20 mg/kg daily | Significant toxicity at higher doses; reduced, well-tolerated doses did not prolong survival | [12][13][14] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the preclinical evaluation of this compound.

Cell Viability Assays (MTT/WST-1)

-

Cell Seeding: Seed 5x10³ to 1x10⁴ cells per well in 96-well microtiter plates and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a range of this compound concentrations (e.g., 0-15 μM for some sarcoma lines, 0-100 nM for ovarian and granulosa cell lines) for 48 to 72 hours.[4][8][15]

-

Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent to each well and incubate for a specified period (typically 2-4 hours) at 37°C.[8][15]

-

Data Acquisition: For MTT assays, solubilize the formazan crystals with a suitable solvent (e.g., DMSO). Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. For WST-1 assays, measure the absorbance of the soluble formazan dye directly.

-

Data Analysis: Normalize the results to vehicle-treated control cells and calculate IC50 values using appropriate software (e.g., four-parameter logistic model).[4]

Apoptosis Assays

Annexin V/Propidium Iodide (PI) Staining:

-

Cell Treatment: Treat cells with desired concentrations of this compound for a specified duration (e.g., 72 hours).[8]

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[8][16]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Caspase Activity Assay (Caspase-Glo® 3/7):

-

Cell Seeding and Treatment: Plate 10,000 cells per well in a 96-well plate and treat with this compound for various time points (e.g., 3-72 hours).[4]

-

Reagent Addition: Add Caspase-Glo® 3/7 reagent to each well at a 1:1 ratio and incubate at room temperature for 30 minutes, protected from light.[4]

-

Luminescence Measurement: Measure the luminescence using a plate reader.[17]

Western Blot Analysis

-

Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer (e.g., TNEN buffer) containing protease and phosphatase inhibitors.[18]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 50 μg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[17]

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with primary antibodies against target proteins (e.g., acetylated histones, PARP, caspases, p21, Akt, FOXM1) overnight at 4°C.[4][6][18]

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using a chemiluminescence detection system.[17]

In Vivo Xenograft Studies

-

Animal Models: Utilize immunodeficient mice (e.g., nude or NOD-SCID) for tumor cell implantation.

-

Tumor Implantation: Subcutaneously or orthotopically inject a suspension of tumor cells (e.g., 1x10⁶ to 5x10⁶ cells) into the flank or target organ of the mice.

-

Drug Administration: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound intraperitoneally (i.p.) or orally (p.o.) at a specified dose and schedule (e.g., 10 mg/kg daily i.p.).[10][19]

-

Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.

-

Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., histopathology, immunohistochemistry for proliferation and apoptosis markers, western blotting for target proteins).[19][20]

Signaling Pathways and Visualizations

This compound's antitumor effects are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.

General Mechanism of HDAC Inhibition by this compound

Caption: this compound inhibits HDACs, leading to hyperacetylation and downstream antitumor effects.

This compound-Induced Apoptosis Pathways

Caption: this compound induces apoptosis via extrinsic, intrinsic, and ER stress pathways.

Experimental Workflow for Preclinical Evaluation

Caption: A typical workflow for the preclinical evaluation of this compound in solid tumors.

Conclusion

The preclinical data strongly support the potential of this compound as a therapeutic agent for a variety of solid tumors, both as a monotherapy and in combination with other anticancer drugs. Its multifaceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways, provides a strong rationale for its continued clinical investigation. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers and drug development professionals to design and interpret further studies aimed at optimizing the therapeutic use of this compound in solid malignancies.

References

- 1. Profile of this compound and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endoplasmic reticulum stress plays a pivotal role in cell death mediated by the pan-deacetylase inhibitor this compound in human hepatocellular cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histone deacetylase inhibitors vorinostat and this compound induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. commons.stmarytx.edu [commons.stmarytx.edu]

- 6. Inactivation of the Akt/FOXM1 Signaling Pathway by this compound Suppresses the Proliferation and Metastasis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. The HDACi this compound Shows Growth Inhibition Both In Vitro and in a Bioluminescent Orthotopic Surgical Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel treatment strategy utilizing this compound for high-risk and treatment-refractory hepatoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. hematologyandoncology.net [hematologyandoncology.net]

- 13. Pre-Clinical Study of this compound in Xenograft and Genetically Engineered Murine Diffuse Intrinsic Pontine Glioma Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pre-Clinical Study of this compound in Xenograft and Genetically Engineered Murine Diffuse Intrinsic Pontine Glioma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Histone deacetylase inhibitor, this compound, exerts anti-proliferative effect with partial normalization from aberrant epigenetic states on granulosa cell tumor cell lines | PLOS One [journals.plos.org]

- 16. RETRACTED ARTICLE: Belinostat and this compound (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Impact of this compound on Cell Death in Combination with S63845 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Histone deacetylase inhibitor this compound induces antitumor activity in epithelioid sarcoma and rhabdoid tumor by growth factor receptor modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. High efficacy of this compound towards human gastrointestinal stromal tumors in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Panobinostat's Impact on Tumor Suppressor Genes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of panobinostat, a potent pan-histone deacetylase (HDAC) inhibitor, and its significant impact on the reactivation and modulation of tumor suppressor genes. This compound's mechanism of action offers a powerful strategy in oncology by reversing aberrant epigenetic silencing that is a hallmark of many cancers. This document details the core mechanism, effects on key signaling pathways, quantitative data from preclinical studies, and the experimental protocols used to elucidate these findings.

Core Mechanism of Action: Reversing Epigenetic Silencing

In the cell nucleus, the compaction of DNA around histone proteins dictates gene accessibility and expression. The acetylation of lysine residues on histones, a process regulated by histone acetyltransferases (HATs), results in a relaxed chromatin structure, permitting gene transcription.[1][2] Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to condensed chromatin and transcriptional repression.[2][3] In many cancers, HDACs are overexpressed or dysregulated, contributing to the silencing of critical tumor suppressor genes.[2][3]

This compound is a hydroxamic acid-based, broad-spectrum HDAC inhibitor that targets Class I, II, and IV HDACs at nanomolar concentrations.[1][4] By inhibiting HDAC activity, this compound causes an accumulation of acetylated histones (hyperacetylation), which relaxes the chromatin structure.[2][5] This epigenetic alteration allows for the transcriptional machinery to access and reactivate previously silenced tumor suppressor genes, ultimately inducing cell cycle arrest, apoptosis, and inhibiting tumor growth.[2][5] Beyond histones, this compound also influences the acetylation status and function of non-histone proteins, including key transcription factors like p53.[3][6]

Reactivation of Key Tumor Suppressor Genes and Downstream Effects

This compound treatment leads to the upregulation and enhanced activity of several critical tumor suppressor genes, triggering anti-cancer cellular programs.

-

p53 Pathway: this compound can modify the acetylation of the p53 tumor suppressor protein, enhancing its stability and transcriptional activity.[3] Activation of the p53 pathway is a key response to this compound-mediated HDAC inhibition, contributing to apoptosis and cell cycle arrest.[7] Studies have shown that wild-type p53 status can increase a cell's sensitivity to combination therapies involving this compound.[8]

-

CDKN1A (p21): The cyclin-dependent kinase (CDK) inhibitor p21 is consistently upregulated following this compound treatment across numerous cancer cell lines.[6][9][10] This upregulation is a primary driver of cell cycle arrest, typically at the G1/S or G2/M checkpoint, by inhibiting CDK activity.[11][12]

-

CDKN1B (p27): Similar to p21, the CDK inhibitor p27 is another tumor suppressor whose transcription is facilitated by the chromatin remodeling induced by this compound.[5][13]

-

CDH1 (E-Cadherin): this compound can restore the expression of E-cadherin, a key component of adherens junctions and a tumor suppressor involved in regulating the Wnt pathway.[1] This can lead to a partial normalization of cellular states and inhibit metastasis.[1][10]

-